molecular formula C14H14O3 B1272856 3-(Furan-2-yl)-4-phenylbutanoic acid CAS No. 92190-42-6

3-(Furan-2-yl)-4-phenylbutanoic acid

Cat. No. B1272856
CAS RN: 92190-42-6
M. Wt: 230.26 g/mol
InChI Key: JHHKVXLMSCXJQL-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-4-phenylbutanoic acid is a compound that features a surprisingly large number of oxygen atoms in its elemental compositions and RDB (ring and double bond equivalent or unsaturation degree) values lower than expected . Its empirical formula is C13H11FO3 .


Synthesis Analysis

The synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid involves the use of carbohydrate-derived furfurals by chemical catalysis . The process involves the use of piperidinium acetate as the catalyst, which affords good to excellent isolated yields of the acrylic acids under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 3-(Furan-2-yl)-4-phenylbutanoic acid is characterized by its empirical formula C7H8O3 . More detailed structural information may be obtained from further spectroscopic analysis.


Chemical Reactions Analysis

The chemical reactions involving 3-(Furan-2-yl)-4-phenylbutanoic acid are characterized by electrophilic aromatic substitution with arenes . The corresponding O,C-diprotonated forms of the starting furan acids and esters are the reactive electrophilic species in these transformations .

Scientific Research Applications

Pharmaceutical Applications

Furan derivatives, including “3-(Furan-2-yl)-4-phenylbutanoic acid”, are known for their potential in pharmaceutical research. They can be used as precursors for synthesizing various pharmacologically active compounds. For instance, some furan derivatives have shown inhibitory effects on the growth of yeast-like fungi such as Candida albicans .

Dye Industry

Furfural, a derivative of furan, is utilized as a dye precursor in the synthesis of diazo disperse dyes . “3-(Furan-2-yl)-4-phenylbutanoic acid” could potentially serve a similar role in dye manufacturing, aiding in the creation of new dye compounds.

Ergogenic Research

Some research suggests that amino acid derivatives related to furan compounds may influence factors related to exercise performance. This opens up potential research applications in sports science and nutrition.

Plastics Industry

The use of furfural and its derivatives in plastics has been extensively documented . “3-(Furan-2-yl)-4-phenylbutanoic acid” could be investigated for its potential to contribute to the synthesis of new plastic materials or additives.

Biomass Conversion

Furan derivatives are directly available from biomass conversion processes . Research into “3-(Furan-2-yl)-4-phenylbutanoic acid” could focus on its role in biomass conversion and the sustainable production of chemicals.

properties

IUPAC Name

3-(furan-2-yl)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-14(16)10-12(13-7-4-8-17-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHKVXLMSCXJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387780
Record name 3-(2-furyl)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92190-42-6
Record name 3-(2-furyl)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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